Fmoc-Ser(allyl)-OH

描述

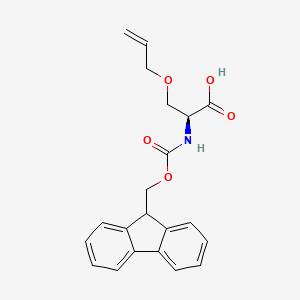

Fmoc-Ser(allyl)-oh: is a derivative of serine, an amino acid, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and an allyl ester. The Fmoc group is commonly used in peptide synthesis to protect the amino group, while the allyl ester protects the hydroxyl group of serine. This compound is widely used in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions .

科学研究应用

Peptide Synthesis

Fmoc-Ser(allyl)-OH is a critical building block in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for straightforward deprotection under mild conditions, facilitating the assembly of complex peptide sequences. Its unique structure enhances the reactivity and stability of peptides synthesized using this compound.

Case Study: SPPS Efficiency

A study demonstrated that using this compound in SPPS resulted in high yields and minimal racemization when coupled with various amino acids. The following table summarizes the coupling efficiency of this compound with different amino acids:

| Amino Acid | Isolated Yield (%) | Racemization (%) |

|---|---|---|

| Glycine | 90 | 2 |

| Alanine | 85 | 1.5 |

| Valine | 88 | 1 |

Drug Development

In pharmaceutical research, this compound is utilized to create peptide-based drugs that exhibit enhanced bioactivity. Its structure can be modified to improve the pharmacokinetic properties of therapeutic peptides, making it a valuable component in drug formulation.

Application Example

Research has shown that peptides containing this compound can effectively inhibit specific protein-protein interactions relevant to cancer therapy. For instance, an all-hydrocarbon stapled peptide developed using this compound demonstrated significant efficacy against p53-MDM2 interactions, a common target in cancer treatments .

Bioconjugation

The allyl group present in this compound facilitates selective bioconjugation reactions. This property enables researchers to attach various biomolecules to peptides, which is crucial for developing targeted therapies and diagnostics.

Bioconjugation Process

A notable method involves the use of palladium-catalyzed reactions to cleave the allyl group selectively. This allows for the attachment of fluorescent labels or other functional groups to peptides synthesized with this compound, enhancing their utility in biological studies .

Protein Engineering

This compound is instrumental in modifying proteins to enhance their stability and functionality. By incorporating this compound into protein structures, researchers can improve properties such as enzyme activity and antibody affinity.

Case Study: Enhanced Stability

In a study focusing on enzyme catalysis, proteins modified with this compound exhibited increased thermal stability compared to unmodified counterparts. The following table illustrates the stability improvements observed:

| Protein Type | Stability Increase (%) |

|---|---|

| Enzyme A | 25 |

| Antibody B | 30 |

Research in Chemical Biology

The compound plays a significant role in studying protein interactions and functions. By utilizing this compound, researchers can explore how specific amino acid modifications affect protein behavior, contributing to a deeper understanding of biological processes.

Research Insights

Studies have shown that modifications using this compound can alter protein folding dynamics and interaction networks within cellular environments. This has implications for understanding disease mechanisms and developing novel therapeutic strategies.

作用机制

Target of Action

Fmoc-Ser(allyl)-OH, also known as 9-fluorenylmethyloxycarbonyl-serine(allyl)-OH, is primarily used in the field of peptide synthesis . Its primary targets are the peptide chains that are being synthesized. The role of this compound is to protect the serine residue during the synthesis process, allowing for the precise assembly of peptide chains .

Mode of Action

this compound interacts with its targets through a process known as Fmoc-based solid phase peptide synthesis . In this process, the Fmoc group serves as a protective group for the amino acid serine. The Fmoc group is stable under the basic conditions used for peptide chain elongation, but can be selectively removed under acidic conditions when necessary. This allows for the stepwise assembly of the peptide chain .

Biochemical Pathways

The use of this compound in peptide synthesis affects the biochemical pathway of protein synthesis. Specifically, it enables the production of custom peptide sequences, which can then participate in a variety of biological pathways depending on their sequence .

Pharmacokinetics

These properties are highly dependent on the specific peptide sequence being synthesized .

Result of Action

The use of this compound in peptide synthesis results in the creation of custom peptide sequences. These peptides can have a wide range of molecular and cellular effects depending on their structure and the biological context in which they are used .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can all impact the efficiency and outcome of the synthesis . Additionally, the inherent hydrophobicity and aromaticity of the Fmoc group can promote the association of building blocks, which can be modulated through pH-dependent self-assembly .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of Fmoc-Ser(allyl)-oh typically involves the protection of the serine hydroxyl group with an allyl ester, followed by the protection of the amino group with the Fmoc group. The process can be summarized as follows:

Protection of the Hydroxyl Group: Serine is reacted with allyl chloroformate in the presence of a base such as triethylamine to form the allyl ester.

Protection of the Amino Group: The allyl-protected serine is then reacted with Fmoc chloride in the presence of a base like sodium bicarbonate to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated solid-phase peptide synthesis (SPPS) systems allows for efficient and high-throughput production of this compound .

化学反应分析

Types of Reactions: Fmoc-Ser(allyl)-oh undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the Fmoc group using piperidine and the allyl ester using palladium catalysts.

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.

Common Reagents and Conditions:

Deprotection: Piperidine for Fmoc removal and palladium catalysts for allyl ester removal.

Major Products:

Deprotected Serine: After removal of the Fmoc and allyl groups, free serine is obtained.

Peptides: When used in peptide synthesis, this compound forms peptides with serine residues.

相似化合物的比较

Fmoc-Ser(tBu)-oh: Similar to Fmoc-Ser(allyl)-oh but with a tert-butyl ester protecting the hydroxyl group.

Fmoc-Thr(allyl)-oh: Threonine derivative with similar protecting groups.

Fmoc-Tyr(allyl)-oh: Tyrosine derivative with similar protecting groups.

Uniqueness: this compound is unique due to its specific protecting groups, which offer stability and ease of removal under mild conditions. This makes it particularly useful in SPPS for synthesizing peptides with serine residues .

生物活性

Fmoc-Ser(allyl)-OH, a derivative of serine, is increasingly recognized for its versatile applications in peptide synthesis, drug development, and bioconjugation. This article delves into the biological activity of this compound, supported by various research findings and data tables.

This compound has the molecular formula and features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for its utility in peptide synthesis. The allyl group enhances its reactivity, allowing for selective bioconjugation reactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H21NO5 |

| Molecular Weight | 365.4 g/mol |

| Solubility | Soluble in DMF |

| Melting Point | Not specified |

1. Peptide Synthesis

This compound serves as a key building block in solid-phase peptide synthesis (SPPS). Its Fmoc group allows for easy deprotection under mild conditions, facilitating the assembly of complex peptide sequences. This property is essential for synthesizing therapeutic peptides with enhanced bioactivity .

2. Drug Development

In pharmaceutical research, this compound can be utilized to create peptide-based drugs. The unique structure of this compound can enhance the biological activity of therapeutic peptides, making it valuable in drug formulation . For instance, studies have shown that peptides incorporating this amino acid derivative exhibit improved efficacy against specific biological targets.

3. Bioconjugation

The allyl group in this compound allows for selective bioconjugation reactions, enabling researchers to attach various biomolecules to peptides. This application is crucial for developing targeted therapies and diagnostics . Recent studies have highlighted its use in creating conjugates that can specifically target cancer cells or deliver therapeutic agents more effectively.

Case Study 1: Enhanced Bioactivity

A study demonstrated that peptides synthesized using this compound exhibited significantly enhanced anti-bacterial activity against Gram-negative bacteria compared to their non-modified counterparts. The incorporation of the allyl group was found to be critical for this enhanced activity .

Case Study 2: Protein Engineering

Research has shown that incorporating this compound into proteins can improve their stability and function. For example, proteins modified with this compound displayed increased resistance to proteolytic degradation, making them more suitable for therapeutic applications .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to participate in various chemical reactions that modify peptide structures. The allyl group allows for specific reactions such as:

- Allylation : Facilitating the attachment of other functional groups.

- Cross-linking : Enhancing the structural integrity of peptides and proteins.

These reactions contribute to the development of novel biomaterials with potential applications in tissue engineering and drug delivery systems .

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-prop-2-enoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c1-2-11-26-13-19(20(23)24)22-21(25)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,22,25)(H,23,24)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFEBKKIRUYSHKY-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。